molecular formula C11H13ClN2O2 B5564297 N-(3-chlorophenyl)morpholine-4-carboxamide CAS No. 2302-14-9

N-(3-chlorophenyl)morpholine-4-carboxamide

Cat. No.: B5564297
CAS No.: 2302-14-9
M. Wt: 240.68 g/mol
InChI Key: LUNHYLVUBLLZMK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)morpholine-4-carboxamide: is a chemical compound with the molecular formula C11H13ClN2O2 It is a member of the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)morpholine-4-carboxamide typically involves the reaction of 3-chloroaniline with morpholine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)morpholine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathway involved. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the prevention of disease progression .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)morpholine-4-carboxamide
  • N-(2-chlorophenyl)morpholine-4-carboxamide
  • N-(3-bromophenyl)morpholine-4-carboxamide

Comparison: N-(3-chlorophenyl)morpholine-4-carboxamide is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its analogs. For example, the 3-chloro derivative may exhibit different binding affinities to molecular targets compared to the 4-chloro or 2-chloro derivatives .

Properties

IUPAC Name

N-(3-chlorophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNHYLVUBLLZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302-14-9
Record name 4-(3-CHLOROPHENYLCARBAMOYL)MORPHOLINE
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